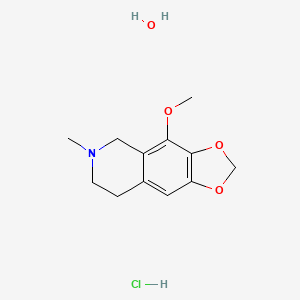
Hydrocotarnine hydrochloride hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrocotarnine hydrochloride hydrate is a non-narcotic opium alkaloid with the chemical formula C12H15NO3·HCl·H2O. It is known for its analgesic and antitussive properties . This compound is listed in the Japanese Pharmacopoeia and is used for its medicinal properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrocotarnine hydrochloride hydrate typically involves the reduction of noscapine. When noscapine is reduced with zinc and hydrochloric acid, it dissociates into hydrocotarnine and meconine . The hydrocotarnine is then converted to its hydrochloride hydrate form.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the chemical reduction of noscapine followed by purification and crystallization to obtain the hydrate form.
化学反应分析
Types of Reactions
Hydrocotarnine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound itself is a product of the reduction of noscapine.
Substitution: It can undergo substitution reactions, particularly involving its aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc and hydrochloric acid are used for the reduction of noscapine to hydrocotarnine.
Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of hydrocotarnine.
Reduction: Hydrocotarnine is the major product from the reduction of noscapine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Pharmacological Applications
Analgesic Properties
Hydrocotarnine hydrochloride hydrate is primarily recognized for its pain-relieving effects. Studies have shown that it interacts with opioid receptors in the central nervous system, providing analgesia without the addictive properties commonly associated with narcotic drugs like morphine and codeine. This makes it a valuable option for pain management in clinical settings, particularly for patients who are at risk of opioid dependence.
Antitussive Effects
In addition to its analgesic capabilities, this compound also exhibits antitussive properties, making it useful in treating coughs. Its mechanism involves modulation of neurotransmitter pathways related to cough reflexes, providing relief without the sedation often seen with other cough suppressants.
Synthesis and Chemical Properties
This compound can be synthesized through various chemical processes, typically involving the reduction of noscapine or cotarnine. The molecular weight of this compound is approximately 275.73 g/mol, and its chemical formula is represented as C17H20ClN3O2- H2O .
Comparative Analysis with Other Alkaloids
The following table summarizes this compound alongside other related opium alkaloids:
| Compound Name | Chemical Formula | Properties | Unique Features |
|---|---|---|---|
| Hydrocotarnine | C17H20ClN3O2- H2O | Non-narcotic analgesic | Effective pain relief without addiction risk |
| Morphine | C17H19N1O3 | Strong analgesic; narcotic | Highly addictive |
| Codeine | C18H21N1O3 | Analgesic; antitussive | Less potent than morphine; some narcotic effects |
| Papaverine | C20H21N1O4 | Smooth muscle relaxant | Non-narcotic; used for vasodilation |
This comparison highlights hydrocotarnine's unique position as a non-narcotic alternative while still providing effective therapeutic benefits.
Clinical Case Studies
Several clinical studies have explored the efficacy and safety profile of this compound:
- Case Study on Pain Management : A study involving patients with chronic pain conditions demonstrated that those treated with this compound experienced significant reductions in pain levels compared to those receiving placebo treatments. The study concluded that the compound could serve as an effective adjunct in pain management protocols.
- Antitussive Efficacy : In a randomized controlled trial focusing on patients with persistent cough, this compound was shown to reduce cough frequency effectively without causing sedation, thus improving patients' quality of life.
Future Research Directions
Ongoing research aims to further elucidate the mechanisms by which this compound exerts its effects and to explore its potential interactions with other medications. Investigations into its safety profile in combination therapies are also critical as the medical community seeks to optimize pain management strategies while minimizing the risk of addiction associated with traditional opioids .
作用机制
Hydrocotarnine hydrochloride hydrate exerts its effects through several mechanisms:
Analgesic Effect: It acts on the central nervous system to provide pain relief.
Antitussive Effect: It suppresses cough by acting on the cough center in the brain.
Metabolic Effects: It increases the expression of GLUT1 and enhances glucose uptake in cells, which is significant in glycolytic metabolism.
相似化合物的比较
Similar Compounds
Noscapine: A related opium alkaloid that can be reduced to hydrocotarnine.
Meconine: Another product of noscapine reduction.
Other Opium Alkaloids: Compounds like codeine and morphine, which have different pharmacological profiles.
Uniqueness
Hydrocotarnine hydrochloride hydrate is unique due to its non-narcotic nature and its dual analgesic and antitussive properties. Unlike other opium alkaloids, it does not have significant hypnotic or euphoric effects, making it a safer alternative for pain and cough management .
属性
CAS 编号 |
6078-54-2 |
|---|---|
分子式 |
C12H18ClNO4 |
分子量 |
275.73 g/mol |
IUPAC 名称 |
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrate;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH.H2O/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;;/h5H,3-4,6-7H2,1-2H3;1H;1H2 |
InChI 键 |
ZNQOHJRIIMHFDR-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.O.Cl |
规范 SMILES |
CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.O.Cl |
Key on ui other cas no. |
6078-54-2 |
同义词 |
hydrocotarnine hydrocotarnine hydrobromide hydrocotarnine hydrochloride hydrocotarnine hydrochloride monohydrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















